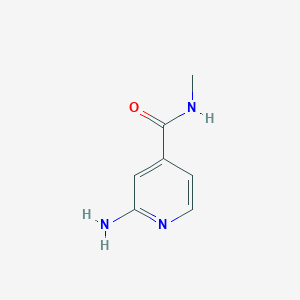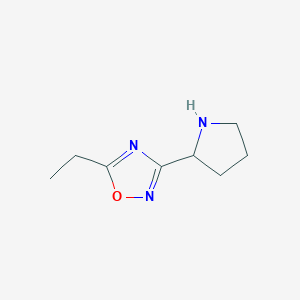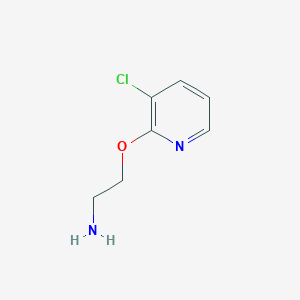![molecular formula C9H9N3O2 B1527624 Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1022920-59-7](/img/structure/B1527624.png)
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Vue d'ensemble
Description
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine class . This class of compounds has been found to be chemically and biologically interesting . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Synthesis Analysis
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The Sonogashira-type coupling of this compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Chemical Reactions Analysis
The chemical reactions involving ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate primarily involve site-selective cross-coupling reactions . These reactions allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .Applications De Recherche Scientifique
Fluorescent Molecules for Studying Intracellular Processes
- Application : PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
- Methods : The study involved the synthesis of a family of PPs and the examination of their photophysical properties .
- Results : The study found that PPs have key characteristics that make them suitable for optical applications, such as high quantum yields in different solvents and excellent photostability .
Lipid Droplet Biomarkers for Cancer Cells
- Application : The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
- Methods : The study involved the application of PPs to HeLa and L929 cells and the observation of their interactions .
- Results : The study demonstrated the interesting versatility of this core .
Design of Small Molecules with Diverse Biological Activity
- Application : Pyrazolo pyrimidine moiety is widely used for the design of small molecules with diverse biological activity .
- Methods : The study involved the design and synthesis of small molecules based on the pyrazolo pyrimidine moiety .
- Results : The study found that these small molecules have diverse biological activity and can be found in the structure of such drugs as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .
Chemosensors
- Application : PPs have been used as chemosensors due to their tunable photophysical properties .
- Methods : The study involved the synthesis of PPs and the examination of their photophysical properties .
- Results : The study found that PPs have key characteristics that make them suitable for chemosensors, such as high quantum yields in different solvents and excellent photostability .
Organic Light-Emitting Devices
- Application : PPs have been used in the development of organic light-emitting devices .
- Methods : The study involved the synthesis of PPs and the examination of their photophysical properties .
- Results : The study found that PPs have key characteristics that make them suitable for organic light-emitting devices, such as high quantum yields in different solvents and excellent photostability .
Bio-Macromolecular Interactions
- Application : PPs have been used to study bio-macromolecular interactions .
- Methods : The study involved the application of PPs to bio-macromolecules and the observation of their interactions .
- Results : The study found that PPs have key characteristics that make them suitable for studying bio-macromolecular interactions .
Design of Small Molecules for Drug Development
- Application : The pyrazolo pyrimidine moiety is widely used for the design of small molecules with diverse biological activity .
- Methods : The study involved the design and synthesis of small molecules based on the pyrazolo pyrimidine moiety .
- Results : The study found that these small molecules can be found in the structure of such drugs as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .
Lipid Droplet Biomarkers for Cancer Cells
- Application : The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
- Methods : The study involved the application of PPs to HeLa and L929 cells and the observation of their interactions .
- Results : The study demonstrated the interesting versatility of this core .
Organic Materials for Optical Applications
- Application : PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
- Methods : The study involved the synthesis of a family of PPs and the examination of their photophysical properties .
- Results : The study found that PPs have key characteristics that make them suitable for optical applications, such as high quantum yields in different solvents and excellent photostability .
Propriétés
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWIFFHYYKNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721009 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
CAS RN |
1022920-59-7 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)

![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
